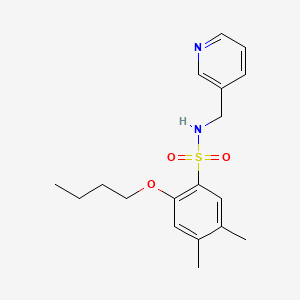
2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step processes that may include condensation, cyclocondensation, and reactions with different reagents to introduce various functional groups. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves structural characterization through π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Similar methodologies could potentially be applied to synthesize 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, with adjustments for its unique structural components.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by various interactions, including N-H...N hydrogen bonds and π-π stacking. These interactions play crucial roles in determining the compounds' conformation and stability. For instance, different conformations afforded by variable dihedral angles promote intermolecular π-π stacking in certain benzene-substituted structures (Jacobs et al., 2013). Analysis of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide would likely reveal a complex interplay of such interactions, influencing its molecular geometry and overall stability.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving sulfonamide and carbamoyl groups lead to extensive intra- and intermolecular hydrogen bonding, forming dimeric, tetrameric, or polymeric structures depending on the specific substituents and reaction conditions (Siddiqui et al., 2008). Such reactions are pivotal in determining the chemical properties and potential applications of these compounds, including 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of intermolecular interactions. Detailed crystallographic analysis provides insights into these properties, as seen in the study of various benzenesulfonamide structures (Balu & Gopalan, 2013). Understanding these aspects is essential for predicting the behavior of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in different environments and applications.
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific mechanism of action for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” is not available.
Orientations Futures
The future directions in the study of benzenesulfonamides could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of new applications in medicine and other fields . The specific future directions for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” are not available.
Propriétés
IUPAC Name |
2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWVRPLHOIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)


![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)


![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)
![5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5063429.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)